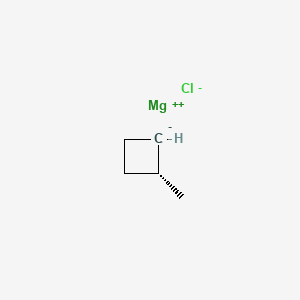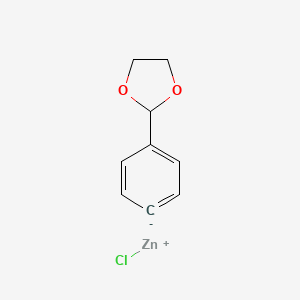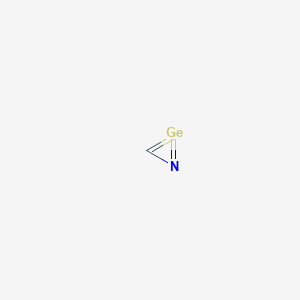
magnesium;methylcyclobutane;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium methylcyclobutane chloride is a compound that consists of magnesium, methylcyclobutane, and chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium methylcyclobutane chloride typically involves the reaction of methylcyclobutane with magnesium chloride under specific conditions. One common method is the Grignard reaction, where methylcyclobutane is reacted with magnesium in the presence of anhydrous ether to form the Grignard reagent, which is then treated with a suitable chloride source to yield magnesium methylcyclobutane chloride .
Industrial Production Methods
Industrial production of magnesium chloride often involves the electrolysis of magnesium chloride brine, which is obtained from seawater or mineral sources. The purified magnesium chloride is then reacted with methylcyclobutane under controlled conditions to produce magnesium methylcyclobutane chloride .
Chemical Reactions Analysis
Types of Reactions
Magnesium methylcyclobutane chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce hydrocarbons .
Scientific Research Applications
Magnesium methylcyclobutane chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Biochemistry: It is used in studies related to enzyme catalysis and metabolic pathways.
Mechanism of Action
The mechanism of action of magnesium methylcyclobutane chloride involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers to form new bonds. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organomagnesium halides such as magnesium ethylcyclobutane chloride and magnesium propylcyclobutane chloride .
Uniqueness
Magnesium methylcyclobutane chloride is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its methylcyclobutane moiety provides steric hindrance, influencing the compound’s behavior in various reactions compared to its analogs .
Properties
CAS No. |
820222-33-1 |
|---|---|
Molecular Formula |
C5H9ClMg |
Molecular Weight |
128.88 g/mol |
IUPAC Name |
magnesium;methylcyclobutane;chloride |
InChI |
InChI=1S/C5H9.ClH.Mg/c1-5-3-2-4-5;;/h3,5H,2,4H2,1H3;1H;/q-1;;+2/p-1/t5-;;/m0../s1 |
InChI Key |
YIPRMQBBSCOJCL-XRIGFGBMSA-M |
Isomeric SMILES |
C[C@@H]1CC[CH-]1.[Mg+2].[Cl-] |
Canonical SMILES |
CC1CC[CH-]1.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methylbutan-2-YL)disulfanyl]octane](/img/structure/B12526397.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-fluorophenyl)-](/img/structure/B12526405.png)


![4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol](/img/structure/B12526422.png)
![3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B12526429.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline](/img/structure/B12526436.png)


![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)

![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)

